

# Brexpiprazole-d8: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization and purity assessment of **Brexpiprazole-d8**. **Brexpiprazole-d8** is the deuterium-labeled version of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Labeled compounds like **Brexpiprazole-d8** are critical as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pharmacokinetic and metabolic studies.[1][2][3][4]

### **Data Presentation: Summary of Quantitative Data**

The following tables summarize the key quantitative and qualitative information typically presented in a Certificate of Analysis for **Brexpiprazole-d8**, compiled from various suppliers.

## Table 1: Compound Identification and Chemical Properties



Parameter	Value Source		
Compound Name	Brexpiprazole-d8	LGC Standards, Cayman Chemical, Cleanchem	
CAS Number	1427049-19-1 or 1427049-21- 5	LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth	
Molecular Formula	C25H19D8N3O2S	LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth	
Molecular Weight	441.62 g/mol	LGC Standards, Cleanchem, Cayman Chemical, Cerilliant, Clearsynth	
IUPAC Name	7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one or 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one	LGC Standards, Cleanchem, Cayman Chemical	
Unlabelled CAS	913611-97-9	LGC Standards	
Solubility	Soluble in DMSO	Cayman Chemical	
Storage	+4°C or 2-8°C, in a well-closed container	l-closed LGC Standards, Cleanchem, Clearsynth	

**Table 2: Purity and Analytical Specifications** 



Parameter	Specification	Method	Source
Purity	>95%	HPLC	LGC Standards
Chromatographic Purity	>90%	Not Specified	Cleanchem
Purity by HPLC	Not less than 90%	HPLC	Clearsynth
Deuterated Forms	≥99% (d1-d8)	Not Specified	Cayman Chemical
Structure Confirmation	Conforms to structure	<sup>1</sup> H-NMR, Mass Spec	Cleanchem

### **Experimental Protocols**

Detailed experimental protocols for the analysis of **Brexpiprazole-d8** are not publicly available in a comprehensive document. However, based on the analytical techniques cited by suppliers and published methods for the non-deuterated Brexpiprazole, the following methodologies are representative of the expected analytical procedures.

## **High-Performance Liquid Chromatography (HPLC) for Purity Determination**

The HPLC method is a cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their labeled analogues.

- Objective: To separate Brexpiprazole-d8 from any synthesis-related impurities and degradation products to determine its purity.
- Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.[5]
- Chromatographic Conditions (based on Brexpiprazole analysis):
  - Column: A reversed-phase column, such as a Primesil C18 (250mm x 4.6mm, 5μm), is effective.[5]
  - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (e.g., 10mM



potassium dihydrogen phosphate, pH adjusted to 2.0-3.5 with phosphoric acid) and acetonitrile.[5][6]

- Flow Rate: A typical flow rate is 1.0 mL/min.[6]
- Detection Wavelength: Detection is generally performed at a UV wavelength where the molecule exhibits maximum absorbance, such as 215 nm.[5]
- Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[6]
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

## Mass Spectrometry (MS) and NMR for Identity Confirmation

Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are employed to confirm the chemical identity and structure of the compound.

- Mass Spectrometry (MS):
  - Objective: To confirm the molecular weight of Brexpiprazole-d8.
  - Methodology: The sample is introduced into a mass spectrometer (often coupled with LC or GC). The instrument measures the mass-to-charge ratio of the ionized molecules. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of Brexpiprazole-d8 (441.6 g/mol ).[7]
- Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
  - Objective: To confirm the chemical structure and the position of the deuterium labels.
  - Methodology: A <sup>1</sup>H-NMR spectrum is acquired. The absence of proton signals at the specific positions where deuterium atoms have been incorporated, compared to the spectrum of non-deuterated Brexpiprazole, confirms successful labeling. The remaining signals in the spectrum must be consistent with the overall molecular structure.



### **Mandatory Visualization**

The following diagrams illustrate the logical workflow for the quality control analysis of a **Brexpiprazole-d8** analytical standard and the signaling pathway of its non-deuterated counterpart.

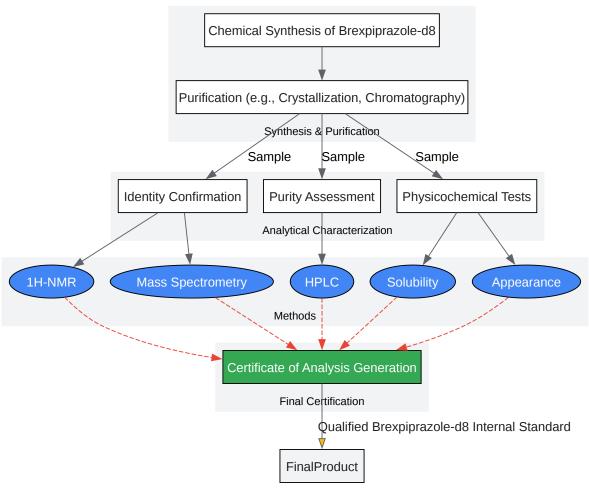


Figure 1: Quality Control Workflow for Brexpiprazole-d8



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Caption: Quality Control Workflow for Brexpiprazole-d8.

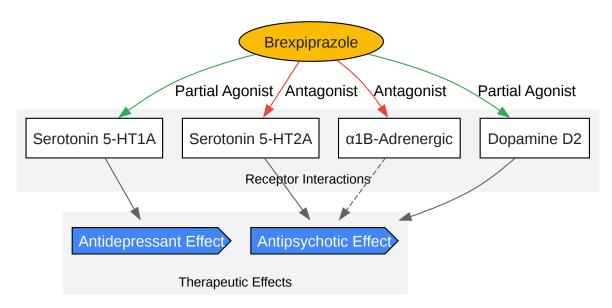


Figure 2: Simplified Signaling Pathway of Brexpiprazole

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Caption: Simplified Signaling Pathway of Brexpiprazole.

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